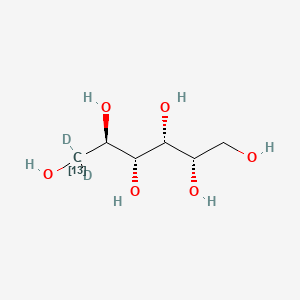

D-Sorbitol-13C,d2

Description

Significance of Stable Isotope Tracers in Contemporary Research Paradigms

Stable isotope tracers have revolutionized metabolic research, enabling scientists to track the fate of specific molecules in vivo. maastrichtuniversity.nl By replacing common atoms like carbon-12, hydrogen-1, or nitrogen-14 with their heavier, stable counterparts (e.g., carbon-13, deuterium (B1214612), nitrogen-15), researchers can follow the journey of these labeled compounds through complex biochemical reactions. ckisotopes.comnih.gov This approach provides unparalleled insights into the wiring of cellular metabolism. nih.gov

The application of stable isotope tracers is extensive, allowing for the detailed study of amino acid, fatty acid, and carbohydrate metabolism. nih.gov This has been crucial in understanding metabolic regulation in various states, including health, disease, and in response to physical exercise. nih.gov Furthermore, the use of these tracers extends to environmental studies, such as tracking nutrient cycling and pollution. hutton.ac.uk The development of sophisticated analytical techniques, particularly mass spectrometry, has made it possible to detect and quantify these labeled molecules with high precision, furthering the scope and accuracy of metabolic research. ckisotopes.comnih.gov

Rationale for Deuterium and Carbon-13 Enrichment in Carbohydrate Derivatives

Deuterium (²H) and carbon-13 (¹³C) are the most commonly used stable isotopes for labeling carbohydrates. The choice of these isotopes is based on their unique properties and the specific information they can provide in research.

Carbon-13 is a stable isotope of carbon that contains one more neutron than the more abundant carbon-12. Incorporating ¹³C into carbohydrate molecules allows researchers to trace the carbon backbone through various metabolic pathways. For instance, ¹³C-labeled glucose can be used to track its metabolism in the body. This is particularly valuable in "fluxomics," the study of metabolic pathway rates. nih.gov

Deuterium, a stable isotope of hydrogen, is often used to study hydrogen exchange and metabolic pathways. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, where the rate of a chemical reaction is altered. This effect can be a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. nih.gov In carbohydrate research, deuterium labeling, often in the form of deuterated water (D₂O), can be used to monitor the turnover and flux of various substrates simultaneously over extended periods. nih.gov

The combination of deuterium and carbon-13 labeling in a single molecule, such as D-Sorbitol-¹³C,d₂, provides a multi-faceted probe for detailed metabolic investigations.

Overview of D-Sorbitol-13C,d2 as a Research Probe

D-Sorbitol-¹³C,d₂ is a specially designed molecule where specific carbon and hydrogen atoms have been replaced with their stable isotopes. This dual labeling makes it a highly effective research probe, particularly in the field of metabolomics.

One of the primary applications of isotopically labeled compounds like D-Sorbitol-¹³C,d₂ is as an internal standard in mass spectrometry-based quantitative analysis. ckisotopes.comresearchgate.net The use of a stable isotope-labeled internal standard that is structurally identical to the analyte of interest significantly improves the accuracy and precision of quantification by correcting for variations during sample preparation and analysis. ckisotopes.com

In metabolic studies, D-Sorbitol itself is a key intermediate in the polyol pathway, which has been implicated in various physiological and pathological processes. Research using labeled sorbitol has helped to elucidate its metabolic fate, demonstrating that orally administered sorbitol is only partially absorbed in the small intestine and undergoes fermentation in the lower digestive tract. nih.gov The use of isotopically labeled sorbitol, such as D-Sorbitol-¹³C,d₂, allows for precise tracking of its absorption, distribution, and metabolism, providing valuable data for understanding its role in both normal physiology and disease states.

Physicochemical Properties of D-Sorbitol and its Isotopologues

The following tables provide a summary of the key physicochemical properties of unlabeled D-Sorbitol and its isotopically labeled variants.

| Property | D-Sorbitol | D-Sorbitol-1-¹³C | D-Sorbitol-U-¹³C₆ | D-Sorbitol-d2 |

| Molecular Formula | C₆H₁₄O₆ nih.gov | HOCH₂[CH(OH)]₄¹³CH₂OH sigmaaldrich.com | C₆H₁₄O₆ isotope.com | C₆H₁₄O₆ nih.gov |

| Molecular Weight | 182.17 g/mol nih.gov | 183.16 g/mol sigmaaldrich.com | 188.13 g/mol isotope.com | 184.18 g/mol nih.gov |

| Melting Point | 98-100 °C sigmaaldrich.com | 98-100 °C sigmaaldrich.com | Not specified | Not specified |

| Appearance | Colorless solid nih.gov | Solid sigmaaldrich.com | Not specified | Not specified |

| Solubility in Water | Miscible scbt.com | Not specified | Not specified | Not specified |

Data compiled from multiple sources. nih.govsigmaaldrich.comisotope.comnih.govisotope.comscbt.com

Research Applications and Findings

The application of D-Sorbitol-¹³C,d₂ and other isotopically labeled sorbitol derivatives has yielded significant findings in various research areas.

A key application is in quantitative biomarker analysis. For example, a hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method was developed for the simultaneous measurement of fructose (B13574) and sorbitol in human plasma. researchgate.net In this study, stable isotope-labeled fructose and sorbitol were crucial as internal standards to ensure the accuracy and reliability of the measurements. researchgate.net This high-throughput assay has been successfully applied in clinical studies to provide dependable biomarker data for conditions like nonalcoholic steatohepatitis. researchgate.net

Furthermore, studies on the metabolism of sorbitol have utilized labeled forms to trace its pathway in the body. Research has shown that orally administered sorbitol is not metabolized in the same way as fructose, a key distinction given their structural similarity. nih.gov The use of ¹⁴C-labeled sorbitol revealed that a significant portion undergoes fermentation by gut microbiota, leading to the production of compounds like acetate, which are then absorbed by the host. nih.gov This finding, supported by the detection of hydrogen gas exhalation in human subjects after sorbitol ingestion, highlights the importance of the gut microbiome in sorbitol metabolism. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C6H14O6 |

|---|---|

Molecular Weight |

185.18 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-1,1-dideuterio(113C)hexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1D2 |

InChI Key |

FBPFZTCFMRRESA-MFCWALQOSA-N |

Isomeric SMILES |

[2H][13C]([2H])([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Enrichment Assessment for D Sorbitol 13c,d2

Chemoenzymatic Synthesis of Site-Specific and Uniformly Labeled D-Sorbitol-¹³C,d2

Chemoenzymatic methods offer a powerful approach for the synthesis of isotopically labeled compounds, combining the selectivity of enzymatic reactions with the versatility of chemical synthesis. nih.gov

Precursor Selection and Derivatization for Isotopic Incorporation

The synthesis of D-Sorbitol-¹³C,d2 begins with the careful selection of isotopically labeled precursors. For carbon-13 labeling, common starting materials include uniformly ¹³C-labeled D-glucose or D-fructose. nih.govisotope.com These precursors can be directly converted to D-sorbitol through established biochemical pathways. nih.gov For instance, D-[U-¹³C₆]glucose can be reduced to D-Sorbitol-[U-¹³C₆].

Derivatization of the precursor molecule is often necessary to facilitate the regioselective introduction of deuterium (B1214612). This can involve protecting certain hydroxyl groups to direct the deuteration to specific carbon atoms.

Regioselective Deuteration and Carbon-13 Labeling Methodologies

Regioselective deuteration allows for the placement of deuterium atoms at specific positions within the sorbitol molecule. This can be achieved through various chemical methods, including hydrogen-deuterium (H/D) exchange reactions. nih.govmdpi.com These reactions can be catalyzed by acids, bases, or transition metals. nih.govmdpi.com For example, transition-metal catalysis can be applied to C(sp²)–H deuteration, and has also been used for H/D exchange at C(sp³)–H bonds. nih.gov

Carbon-13 labeling is typically achieved by starting the synthesis with a precursor that already contains the ¹³C isotope at the desired position(s). For uniform labeling, a fully ¹³C-enriched precursor like D-Glucose-[U-¹³C₆] is used. isotope.com

Catalytic Approaches in Deuterium and Carbon-13 Exchange Reactions

Catalysis plays a pivotal role in both deuterium and carbon-13 exchange reactions. Homogeneous and heterogeneous catalysts are employed to facilitate the incorporation of isotopes. For deuterium exchange, transition-metal catalysts, such as those based on platinum, ruthenium, or iridium, are effective. rsc.orgresearchgate.netnih.gov These catalysts can activate C-H bonds, enabling the exchange with a deuterium source like D₂O. rsc.orgnih.gov For instance, ruthenium-catalyzed C-H bond activation has been shown to be an efficient method for regioselective deuterium labeling of sugars. rsc.org

While less common for introducing ¹³C, catalytic exchange reactions can be used. However, the synthesis of ¹³C-labeled compounds more frequently relies on the use of pre-labeled starting materials. nih.gov

Post-Synthetic Isotopic Purity and Enrichment Characterization for Research Applications

Following synthesis, it is imperative to verify the isotopic purity, enrichment level, and the precise location of the labels within the D-Sorbitol-¹³C,d2 molecule.

Advanced Spectroscopic Verification of Labeling Position and Isotopic Abundance

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR and ¹H NMR are primary tools for characterizing isotopically labeled sorbitol. ¹³C NMR directly detects the carbon-13 isotopes, providing information about their location and abundance. chemicalbook.comresearchgate.netresearchgate.net The chemical shifts in the ¹³C NMR spectrum are indicative of the chemical environment of each carbon atom. chemicalbook.comresearchgate.net ¹H NMR is used to determine the position of deuterium atoms by observing the disappearance or splitting of proton signals.

Interactive Data Table: Spectroscopic Data for D-Sorbitol

| Technique | Parameter | Unlabeled D-Sorbitol | D-Sorbitol-¹³C,d₂ (Expected) |

| ¹³C NMR | Chemical Shift (ppm) | ~63-74 | Shifts dependent on ¹³C position |

| Mass Spec. | Molecular Weight | 182.17 g/mol | 185.19 g/mol (for one ¹³C and two d) |

Note: Specific chemical shifts in NMR and fragmentation patterns in MS will vary based on the exact positions of the isotopic labels.

Chromatographic Separation Techniques for Isotopic Purity Assessment

Chromatographic methods are crucial for separating the desired isotopically labeled D-Sorbitol-¹³C,d2 from any unlabeled or partially labeled molecules, as well as other reaction byproducts. iaea.orgmoravek.com

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purification and analysis of sorbitol. customs.go.jplgcstandards.comscribd.com Different HPLC columns, such as those based on cation-exchange resins or hydrophilic interaction liquid chromatography (HILIC), can be employed to achieve separation. researchgate.netcustoms.go.jp The purity of the collected fractions can be assessed using detectors like a refractive index detector (RID) or an evaporative light scattering detector (ELSD). customs.go.jplgcstandards.com

Gas Chromatography (GC): For GC analysis, sorbitol is typically derivatized to increase its volatility. customs.go.jpscribd.com Common derivatization agents include n-butane boronic acid. customs.go.jpscribd.com GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), provides excellent separation and quantification of sorbitol and its isotopologues. customs.go.jpsemanticscholar.org

Interactive Data Table: Chromatographic Methods for Sorbitol Analysis

| Method | Column Type | Mobile Phase/Carrier Gas | Detection |

| HPLC | Cation-exchange resin | Water | Refractive Index (RI) |

| GC | Silicone-coated capillary | Nitrogen or Helium | Flame Ionization (FID) |

Advanced Analytical Methodologies Employing D Sorbitol 13c,d2

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The unique isotopic composition of D-Sorbitol-13C,d2 makes it particularly amenable to a variety of sophisticated NMR techniques. These methods leverage the distinct magnetic properties of ¹³C and deuterium (B1214612) (²H) nuclei to provide detailed structural and quantitative information.

High-Resolution ¹³C NMR for Structural Elucidation of Metabolic Intermediates

High-resolution ¹³C NMR spectroscopy is a powerful technique for determining the structure of carbon-containing molecules. When this compound is introduced into a biological system, the ¹³C label acts as a tracer, allowing researchers to follow its conversion into various metabolic intermediates. nih.govnih.gov The distinct chemical shift of the ¹³C nucleus provides information about its local chemical environment, enabling the identification of the labeled carbon's position within downstream metabolites. researchgate.net

In studies of the polyol pathway, for instance, tissues or cells can be incubated with ¹³C-labeled precursors like D-glucose, which are then converted to D-sorbitol. nih.govnih.gov By analyzing the ¹³C NMR spectra of cell extracts, researchers can identify and quantify the formation of ¹³C-labeled sorbitol and its subsequent metabolites. nih.gov This method is crucial for resolving and quantifying different chemical species in complex mixtures, which can be challenging with other techniques like HPLC. researchgate.net The specific placement of the ¹³C label in this compound provides a clear and unambiguous signal, simplifying spectral analysis and aiding in the precise structural elucidation of compounds involved in sorbitol metabolism. researchgate.net

| Carbon Atom | Typical Chemical Shift (ppm) in D₂O |

|---|---|

| C1 | 65.1 - 65.5 |

| C2 | 72.3 - 75.7 |

| C3 | 72.3 - 75.7 |

| C4 | 72.3 - 75.7 |

| C5 | 72.3 - 75.7 |

| C6 | 65.1 - 65.5 |

Note: Chemical shifts can vary based on solvent and experimental conditions. Data compiled from representative sources. chemicalbook.combmrb.iohmdb.ca

Multi-Dimensional NMR Techniques for Complex Mixture Analysis

Biological samples, such as cell extracts or biofluids, are inherently complex mixtures containing numerous metabolites. One-dimensional NMR spectra of these samples often suffer from severe signal overlap, making it difficult to identify and quantify individual compounds. ipb.pt Multi-dimensional NMR techniques, such as ²D COSY, TOCSY, HSQC, and HMBC, address this challenge by dispersing the NMR signals across two or more frequency dimensions. nih.govresearchgate.net

The use of this compound is particularly advantageous in these experiments:

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to ¹³C atoms. For this compound, it would provide a clear correlation peak between the ¹³C-labeled carbon and its attached proton, aiding in unambiguous signal assignment in a crowded spectrum. dtu.dk

¹H-¹H TOCSY (Total Correlation Spectroscopy): This technique reveals correlations between all protons within a spin system. It can be used to trace the connectivity of protons throughout the entire sorbitol molecule, helping to distinguish it from other sugars and polyols in the mixture. nih.gov

By employing these advanced NMR methods, the specific isotopic labels on this compound act as beacons, facilitating its identification and the characterization of its metabolic products within highly complex biological mixtures. nih.gov

Application in Quantitative NMR (qNMR) for Research Standards

Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the concentration and purity of substances. researchgate.netox.ac.uk The accuracy of qNMR relies on the use of a certified reference material or an internal standard with a precisely known concentration. This compound is an ideal candidate for use as an internal standard in qNMR for several reasons:

Signal Separation: The ¹³C and/or ²H signals from this compound are typically well-separated from the signals of other compounds in the mixture, preventing overlap and ensuring accurate integration.

Known Purity: As a synthesized standard, its purity can be accurately determined.

Chemical Stability: Sorbitol is a stable compound, ensuring that the concentration of the standard does not change over the course of the experiment.

In a typical qNMR experiment, a known mass of this compound is added to a sample containing the analyte of interest. By comparing the integral of a specific signal from the analyte to the integral of a signal from the this compound standard, the absolute concentration of the analyte can be calculated with high precision and accuracy. science.gov This is particularly useful in metabolomics for quantifying endogenous metabolites.

Mass Spectrometry (MS) Based Approaches

Mass spectrometry is a cornerstone of metabolomics due to its high sensitivity and ability to analyze a wide range of compounds. The incorporation of stable isotopes, as in this compound, significantly enhances the capabilities of MS-based methods.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Tracer Studies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of LC with the sensitive and specific detection of MS/MS. mdpi.combirmingham.ac.uk In metabolic tracer studies, stable isotope-labeled compounds like this compound are used to track the flow of atoms through metabolic pathways. nih.gov

The workflow involves introducing this compound into a biological system and then analyzing extracts at various time points using LC-MS/MS. nih.gov The distinct mass of the labeled sorbitol (due to the heavier ¹³C and deuterium atoms) allows it to be distinguished from its naturally abundant, unlabeled counterpart. researchgate.netcoresta.org

This compound serves a critical dual role in these studies:

Metabolic Tracer: As the labeled sorbitol is processed by enzymes, the isotopic label is incorporated into downstream metabolites. LC-MS/MS can detect these newly synthesized, labeled metabolites, revealing the active metabolic pathways and their flux rates.

Internal Standard: this compound is frequently used as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of endogenous, unlabeled D-Sorbitol. nih.govdtu.dk By adding a known amount of the labeled standard to a sample before processing, it co-elutes with the unlabeled analyte during chromatography. Any sample loss or variation in ionization efficiency during the MS analysis will affect both the labeled standard and the unlabeled analyte equally. By measuring the ratio of the MS signal of the analyte to the standard, a highly accurate and precise quantification can be achieved, correcting for matrix effects and experimental variability. dtu.dknih.gov

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Observed Adduct [M+H]⁺ (m/z) |

|---|---|---|---|

| D-Sorbitol | C₆H₁₄O₆ | 182.0790 | 183.0865 |

| This compound | ¹³CC₅H₁₂D₂O₆ | 185.0903 | 186.0978 |

Note: The exact mass of this compound depends on the specific positions of the labels. The values presented are for a representative isotopologue. Observed adduct data is representational. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of isotopically labeled metabolites derived from this compound. This method is particularly well-suited for separating and quantifying volatile and thermally stable compounds, or those that can be made so through chemical derivatization. In metabolic flux analysis, GC-MS is employed to trace the pathways of ¹³C-labeled substrates through central metabolism. nih.gov The analysis of labeled saccharides, such as sorbitol, provides crucial data for defining metabolic fluxes around key points like hexose and pentose (B10789219) phosphate (B84403) pools. nih.gov

The process typically involves the extraction of metabolites from a biological system that has been exposed to this compound. These extracts are then derivatized, commonly through trimethylsilylation (TMS), to increase their volatility for GC analysis. As the derivatized compounds elute from the GC column, they enter the mass spectrometer, where they are ionized. The resulting mass spectra provide two critical pieces of information: the retention time, which aids in compound identification, and the mass-to-charge (m/z) ratio of the fragment ions.

By analyzing the mass shifts in these fragments, researchers can determine the extent and position of ¹³C and deuterium incorporation into downstream metabolites. This information is essential for mapping metabolic pathways and understanding how cells process sorbitol under various conditions. nih.gov For instance, GC-MS can distinguish between different polyols and quantify sorbitol, which is vital in studies of diabetic complications where sorbitol accumulation is a key factor. creative-proteomics.comnih.gov The use of stable isotope labeling with compounds like this compound enhances the precision of these measurements, providing insights that are complementary to other metabolomic approaches. nih.gov

Table 1: GC-MS Analysis of Labeled Metabolites

| Analytical Step | Description | Key Information Obtained |

|---|---|---|

| Sample Preparation | Extraction of metabolites from cells or tissues. | Isolation of target analytes. |

| Derivatization | Chemical modification (e.g., trimethylsilylation) to increase volatility. | Enables analysis of non-volatile compounds like sugar alcohols. |

| Gas Chromatography | Separation of derivatized metabolites based on their boiling points and interactions with the stationary phase. | Retention time for compound identification. |

| Mass Spectrometry | Ionization of separated compounds and analysis of their mass-to-charge ratios. | Mass spectra and fragmentation patterns for structural elucidation and isotopic enrichment determination. |

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) offers significant advantages for the analysis of compounds labeled with multiple stable isotopes, such as this compound. Unlike low-resolution mass spectrometry, HRMS instruments, like the Orbitrap, can measure the mass of ions with very high accuracy. This capability is crucial for resolving the complex isotopic patterns that arise from metabolites incorporating both ¹³C and deuterium. nih.gov

When this compound is metabolized, the resulting products will contain a unique isotopic signature. HRMS can differentiate between ions with very similar masses, such as those containing ¹³C versus those with two deuterium atoms. This level of precision eliminates spectral interferences that can complicate analysis in lower-resolution instruments, thereby improving the accuracy of isotopic enrichment calculations. nih.govresearchgate.net

The high mass resolution allows for the confident identification of metabolites and the precise determination of their elemental composition based on the exact mass measurement. For this compound, this means that researchers can not only trace the metabolic fate of the molecule as a whole but also distinguish the contributions of the carbon and hydrogen atoms to downstream metabolic pools. This is particularly valuable in dual-tracer studies designed to simultaneously investigate different aspects of a metabolic pathway. nih.gov

Table 2: Comparison of Low-Resolution vs. High-Resolution MS for Isotopic Analysis

| Feature | Low-Resolution Mass Spectrometry (LRMS) | High-Resolution Mass Spectrometry (HRMS) |

|---|---|---|

| Mass Accuracy | Lower (unit mass resolution) | Higher (typically < 5 ppm) |

| Spectral Interference | Prone to interference from isobaric ions. | Can resolve ions with very similar masses, reducing interference. nih.gov |

| Isotopologue Separation | Limited ability to separate isotopologues with close masses (e.g., ¹³C vs. ²H₂). | Can differentiate between various isotopologues, enabling precise pattern analysis. nih.govresearchgate.net |

| Compound Identification | Based on fragmentation patterns and retention time. | Aided by accurate mass measurements for elemental composition determination. |

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Research

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for the accurate quantification of analytes in complex matrices. researchgate.net In this technique, a known amount of an isotopically labeled version of the analyte, in this case, this compound, is added to a sample as an internal standard. This "spiked" sample is then processed and analyzed, typically by LC-MS/MS or GC-MS. nih.gov

Because the labeled internal standard is chemically identical to the endogenous, unlabeled analyte (D-Sorbitol), it behaves in the same way during sample extraction, purification, and ionization. nih.gov Any sample loss or variation in instrument response will affect both the labeled and unlabeled compounds equally. By measuring the ratio of the mass spectrometric signal of the unlabeled analyte to that of the labeled internal standard, a highly accurate and precise concentration of the endogenous analyte can be determined. researchgate.net

The use of this compound in IDMS provides a robust internal standard for quantifying natural sorbitol levels in various biological samples, such as plasma, urine, and tissue extracts. creative-proteomics.com This approach is considered a gold standard for quantitative analysis because it corrects for matrix effects and procedural inconsistencies, leading to highly reliable data. nih.gov The high sensitivity of modern mass spectrometers allows for the detection of sorbitol even at trace levels, with detection limits as low as 0.1 µM being achievable. creative-proteomics.com

Integration of NMR and MS Data in Comprehensive Analytical Platforms

For a comprehensive understanding of metabolic networks, the integration of data from both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is increasingly employed. These two techniques provide complementary information. While MS offers exceptional sensitivity and the ability to analyze complex mixtures, NMR provides detailed structural information and insights into the specific positions of isotopic labels within a molecule. monash.edu

Using this compound as a metabolic tracer, MS-based methods can track the incorporation of the heavy isotopes into a wide range of downstream metabolites, providing a global view of metabolic flux. monash.edu Concurrently, ¹³C NMR can be used to determine the precise location of the ¹³C atoms in the purified metabolites. researchgate.netnih.gov This positional information is critical for distinguishing between different metabolic pathways that may lead to the same product. For example, ¹³C NMR can reveal how the carbon skeleton of sorbitol is rearranged during its conversion to other sugars or central metabolites. nih.gov

The combination of these techniques creates a powerful analytical platform. MS can identify and quantify a broad spectrum of labeled compounds, while NMR provides the fine-grained detail on isotopic labeling patterns. This integrated approach allows for a more complete and accurate reconstruction of metabolic pathways, overcoming the limitations of each individual technique. monash.edu For instance, after observing an increase in a particular metabolite's mass due to ¹³C incorporation via MS, NMR can then be used to pinpoint which carbon positions are enriched, thereby elucidating the specific enzymatic reactions involved.

Applications of D Sorbitol 13c,d2 in Metabolic Flux Analysis and Pathway Elucidation

Elucidating Carbon Flow through Central Metabolic Pathways

Stable isotope tracers are indispensable tools for uncovering the activity of metabolic pathways under specific conditions. d-nb.info D-Sorbitol-13C,d2 is particularly useful for investigating central carbon metabolism, which encompasses the interconnected pathways of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the sorbitol pathway.

Once introduced into a cell, this compound can be converted to labeled D-fructose, which then enters glycolysis. The ¹³C label can be traced through glycolytic intermediates to end products like lactate (B86563). The specific pattern of ¹³C atoms in these products, known as isotopomers, provides quantitative information about the pathway's activity. nih.gov

For instance, the metabolism of specifically labeled glucose (a precursor to sorbitol) through glycolysis versus the pentose phosphate pathway results in distinct labeling patterns in lactate. nih.govresearchgate.net This principle allows researchers to disentangle the relative contributions of these two crucial pathways. researchgate.net By analyzing the mass isotopomer distribution in lactate and other intermediates using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, the flux through the PPP can be accurately assessed. nih.govnih.gov The deuterium (B1214612) label provides an additional layer of information, helping to trace specific hydrogen exchange reactions.

| Pathway | Input Substrate (Illustrative) | Key Intermediate | Resulting Lactate Isotopomer | Information Gained |

|---|---|---|---|---|

| Glycolysis | [2,3-¹³C₂]Glucose | [1,2-¹³C₂]Pyruvate | [1,2-¹³C₂]Lactate | Direct measure of glycolytic flux. nih.govnih.gov |

| Pentose Phosphate Pathway (PPP) | [2,3-¹³C₂]Glucose | [1,2-¹³C₂]Fructose-6-Phosphate | [2,3-¹³C₂]Lactate | Exclusive marker for PPP activity. nih.govnih.gov |

The sorbitol pathway, also known as the polyol pathway, involves the conversion of glucose to sorbitol by aldose reductase, and the subsequent conversion of sorbitol to fructose (B13574) by sorbitol dehydrogenase. youtube.comnih.gov Using this compound allows for the direct investigation of this pathway's kinetics and its interconnections with other metabolic routes. nih.gov

By tracing the labeled sorbitol, researchers can quantify the rate of its conversion to fructose and determine how much of this fructose subsequently enters the glycolytic pathway. nih.gov This is crucial for understanding the metabolic consequences of high sorbitol pathway activity, which has been implicated in the pathogenesis of diabetic complications. nih.govresearchgate.net Studies using ¹³C-labeled substrates have demonstrated that the pentose shunt plays a role in the synthesis of D-sorbitol, highlighting the interconnectedness of these pathways. nih.gov Metabolic flux models can be developed to simulate sorbitol biosynthesis and its interplay with cellular growth and energy production. nih.govnih.gov

Quantification of Metabolic Fluxes using Isotopic Transient and Steady-State Labeling

Metabolic flux analysis (MFA) uses isotopic labeling data to calculate the rates of reactions within a metabolic network. nih.govsemanticscholar.org This is achieved by developing a mathematical model that connects intracellular fluxes to the measured labeling patterns of metabolites. nih.gov Two primary experimental approaches are used: steady-state and isotopic transient (or non-stationary) labeling.

The design of an isotopic labeling experiment is critical for obtaining precise and accurate flux estimations. researchgate.net The process involves several key steps:

Tracer Selection: The choice of the labeled substrate, such as this compound, is fundamental. The specific positions of the ¹³C and ²H atoms determine which pathways and reactions will be best resolved. researchgate.net

Labeling Strategy: Experiments can be performed under isotopic steady-state or transient conditions.

Steady-State MFA (SS-MFA): Cells are cultured with the labeled substrate for a duration sufficient for the isotopic enrichment of intracellular metabolites to become constant. d-nb.infonih.gov This approach is powerful but can require long incubation times. vanderbilt.edu

Isotopically Nonstationary MFA (INST-MFA): Isotopic labeling is measured over time as the system approaches isotopic steady state. researchgate.netnih.gov This method can reduce experimental time and provide additional information about metabolite pool sizes, but it is computationally more demanding. vanderbilt.edunih.gov

Sampling and Analysis: Samples are collected at specific time points, and metabolism is rapidly quenched. Metabolites are then extracted and their labeling patterns are analyzed, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govismrm.org

| Parameter | Steady-State MFA (SS-MFA) | Isotopically Nonstationary MFA (INST-MFA) |

|---|---|---|

| Experimental Duration | Longer; requires reaching isotopic equilibrium. nih.govvanderbilt.edu | Shorter; measures the transient phase. vanderbilt.eduresearchgate.net |

| Data Requirement | Labeling data at a single steady-state time point. | Time-series labeling data and metabolite concentrations. nih.gov |

| Computational Complexity | Lower; involves algebraic equations. | Higher; requires solving systems of differential equations. nih.govumd.edu |

| Information Output | Provides relative and absolute fluxes. | Provides fluxes and can help estimate metabolite pool sizes. umd.edu |

After obtaining experimental data, computational models are used to estimate the flux values. semanticscholar.org This process involves solving an optimization problem to find the set of fluxes that best explains the measured extracellular rates and isotopic labeling data. nih.gov

The core components of this computational analysis include:

Metabolic Network Model: A stoichiometric model of the relevant metabolic pathways is constructed, defining the relationships between metabolites and reactions. frontiersin.org

Atom Transition Model: This model describes the mapping of carbon and hydrogen atoms from substrates to products for each reaction in the network. frontiersin.org

Flux Estimation Algorithms: Sophisticated software packages and algorithms (e.g., OpenFLUX, 13CFLUX2) are used to simulate the labeling patterns for a given set of fluxes and compare them to the experimental data. nih.govsemanticscholar.org An iterative process adjusts the flux values to minimize the difference between the simulated and measured data, yielding the best-fit flux map. umd.edu Standardized languages like FluxML have been developed to facilitate the exchange of models and data between different software tools. frontiersin.org

Characterization of Enzyme Reaction Mechanisms and Kinetics with Labeled Substrates

Isotopically labeled substrates like this compound are invaluable for studying the properties of individual enzymes. The labels act as probes to investigate reaction mechanisms, reversibility, and kinetic parameters.

For example, by using labeled sorbitol as a substrate for sorbitol dehydrogenase, researchers can follow the transfer of the deuterium label to the cofactor NAD⁺, providing direct evidence of the reaction's stereochemistry and mechanism. nih.gov Kinetic parameters such as the Michaelis-Menten constant (Km) can be determined with high precision using labeled substrates in enzymatic assays. nih.govexlibrisgroup.com Such studies are crucial for understanding how enzyme activity is regulated and for designing strategies for biotechnological applications, such as the enzymatic production of commercially valuable compounds like L-sorbose from D-sorbitol. nih.gov

Isotopic Kinetic Isotope Effects (KIE) in Enzymatic Conversions

The substitution of an atom with its heavier isotope can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect arises from the differences in the vibrational frequencies of chemical bonds containing the heavier isotope. In enzymatic reactions, the measurement of KIEs provides invaluable insights into the rate-limiting steps of a catalytic cycle and the nature of the transition state.

This compound is particularly well-suited for KIE studies of enzymes that metabolize sorbitol, such as sorbitol dehydrogenase. The deuterium labels can be strategically placed at positions involved in C-H bond breaking during the enzymatic conversion. For example, in the oxidation of sorbitol to fructose by sorbitol dehydrogenase, a C-H bond at the C2 position is broken. If one of the deuterium atoms in this compound is located at this position, a primary deuterium KIE can be observed.

Illustrative Research Findings on Kinetic Isotope Effects in a Hypothetical Enzymatic Conversion of this compound:

| Enzyme | Substrate | Measured KIE (kH/kD) | Interpretation |

| Sorbitol Dehydrogenase | D-Sorbitol-2-d1-¹³C | 2.5 | C-H bond cleavage at the C2 position is partially rate-limiting. |

| Aldose Reductase | D-Glucose-1-d1 | 1.2 | A small KIE suggests that C-H bond formation is not the primary rate-determining step. |

This table is illustrative and presents the type of data that could be obtained from experiments using specifically labeled sorbitol isotopologues.

The ¹³C label in this compound serves as a tracer to follow the metabolic fate of the carbon backbone, complementing the kinetic data obtained from the deuterium labels. By using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can track the incorporation of the ¹³C label into downstream metabolites, thus mapping the flow of carbon through the metabolic network.

Stereochemical Course of Enzymatic Transformations

Many enzymatic reactions are stereospecific, meaning that the enzyme can distinguish between stereoisomers of a substrate and catalyze a reaction with a specific three-dimensional orientation. The use of stereospecifically labeled substrates, such as this compound, is a powerful technique to investigate the stereochemical course of enzymatic transformations.

The precise placement of deuterium atoms in this compound allows for the determination of which of two prochiral hydrogens is removed by an enzyme, or the stereochemistry of hydrogen addition to a prochiral center. For instance, in the reduction of a ketone to a secondary alcohol, an enzyme may add a hydride from NADH or NADPH to one face of the carbonyl group, resulting in a specific stereoisomer of the alcohol. By using a deuterated co-factor (NADD or NADPH) and a ¹³C-labeled substrate, the stereochemical outcome of the reaction can be determined by analyzing the position of the deuterium and ¹³C labels in the product.

Hypothetical Study on the Stereochemical Course of an Enzymatic Reduction using a Labeled Substrate:

| Enzyme | Substrate | Co-factor | Product Stereochemistry | Analytical Method |

| A Hypothetical Reductase | Fructose-¹³C | NADD | (2S)-Sorbitol-2-d1-¹³C | Chiral HPLC, Mass Spectrometry, NMR |

This table illustrates the experimental design and potential findings in a study of enzymatic stereochemistry using labeled compounds.

Role of D Sorbitol 13c,d2 in Advanced Biochemical and Analytical Research

Development and Validation of Analytical Methods for Complex Biological Matrices

The accurate quantification of small molecules in complex biological samples, such as plasma, urine, or tissue homogenates, presents a significant analytical challenge due to the presence of numerous interfering substances. D-Sorbitol-13C,d2 plays a crucial role in the development and validation of robust analytical methods, particularly those employing mass spectrometry.

In a notable application, a sensitive and high-throughput ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed to measure fructose (B13574) and sorbitol in human plasma. nih.govresearchgate.net These molecules are considered biomarkers for conditions like nonalcoholic steatohepatitis. In this method, stable isotope-labeled versions of fructose and sorbitol, such as this compound, are used as internal standards. nih.govresearchgate.net The use of such standards is essential for correcting variations that can occur during sample preparation and analysis, including extraction inefficiencies and instrument response fluctuations. The method demonstrated acceptable precision and accuracy for both intra- and inter-assay measurements, making it suitable for clinical studies. nih.govresearchgate.net

The principle of using an isotopically labeled internal standard is to add a known quantity of the standard to the biological sample at the beginning of the workflow. Because the labeled standard (e.g., this compound) is chemically identical to the unlabeled analyte (D-Sorbitol), it behaves similarly during all subsequent steps, such as protein precipitation, extraction, and chromatographic separation. However, due to its higher mass, it can be distinguished from the native analyte by the mass spectrometer. By comparing the signal intensity of the native analyte to that of the known amount of internal standard, a precise and accurate quantification can be achieved.

This approach, often utilizing hydrophilic interaction liquid chromatography (HILIC) for better separation of polar compounds like sorbitol, allows for direct measurement without the need for chemical derivatization, streamlining the analytical process. nih.govresearchgate.net The high sensitivity of these methods can achieve detection limits as low as 0.1 µM for sorbitol. creative-proteomics.com

Table 1: Validation Parameters for a UPLC-MS/MS Method Using a Labeled Internal Standard

| Parameter | Description | Typical Outcome |

|---|---|---|

| Linearity | The range over which the method is accurate. | Spans 4–5 orders of magnitude creative-proteomics.com |

| Precision | The closeness of repeated measurements. | Acceptable intra- and inter-assay precision nih.govresearchgate.net |

| Accuracy | The closeness of a measured value to a known value. | Acceptable accuracy demonstrated nih.govresearchgate.net |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | High selectivity achieved nih.govresearchgate.net |

| Matrix Effect | The influence of other components in the sample on the analyte's signal. | Minimized by the use of a co-eluting stable isotope-labeled internal standard. |

As an Internal Standard in Quantitative Metabolomics Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, relies heavily on accurate quantification to understand metabolic pathways and their alterations in disease states. Stable isotope-labeled compounds are the gold standard for internal standards in quantitative metabolomics, and this compound is an exemplary reagent in this context.

When analyzing the metabolome, researchers face the challenge of measuring hundreds to thousands of compounds with varying chemical properties and concentrations. The use of stable isotopic tracers helps to distinguish biologically derived metabolites from experimental noise and contaminants. eurisotop.com By adding a suite of labeled internal standards, including this compound, to a sample, researchers can improve the analytical accuracy of their measurements. eurisotop.com

The key advantages of using this compound as an internal standard in metabolomics include:

Correction for Matrix Effects: It compensates for signal suppression or enhancement caused by the complex biological matrix.

Improved Precision and Accuracy: It accounts for variability in sample extraction and instrument response.

Absolute Quantification: It allows for the determination of the absolute concentration of D-Sorbitol in the sample, rather than just relative changes.

For example, in studies of the polyol pathway, where glucose is converted to sorbitol and then to fructose, accurately measuring the concentration of sorbitol is critical. creative-proteomics.com Using this compound as an internal standard in LC-MS/MS-based metabolomics allows for precise tracking of sorbitol levels, providing insights into metabolic dysregulation in diseases like diabetes. creative-proteomics.com

Probing Substrate Specificity in Enzyme Characterization Studies

Isotopically labeled compounds like this compound are powerful tools for characterizing enzymes and probing their substrate specificity. By replacing the natural substrate with a labeled version, researchers can track the molecule's transformation and interaction with the enzyme.

Sorbitol dehydrogenase (SDH) is a key enzyme in the polyol pathway that catalyzes the conversion of sorbitol to fructose. researchgate.net Studies on the structure and function of SDH are crucial for understanding its role in diabetic complications. While direct studies using this compound for SDH specificity were not prominently found in the search results, the principle remains a fundamental biochemical technique. Using a labeled substrate like this compound would allow researchers to follow its conversion to labeled fructose via mass spectrometry, confirming the enzyme's activity and kinetics with high precision.

Furthermore, isotopically labeled analogs can be used to investigate enzyme inhibition. For instance, studies on the enzyme phosphoglucose (B3042753) isomerase (Pgi) have shown that sorbitol-6-phosphate, a phosphorylated form of sorbitol, acts as an inhibitor. nih.gov While not this compound itself, this demonstrates how sorbitol derivatives are used to probe enzyme mechanisms. A labeled version could be used to quantify the binding affinity and inhibitory constants with greater accuracy.

Advancements in Isotopic Labeling Methodologies for Other Biochemicals

The synthesis and application of specific labeled compounds like this compound contribute to the broader field of isotopic labeling. The methodologies developed for creating such molecules can often be adapted for the synthesis of other labeled biochemicals.

The synthesis of stable isotope-labeled polyols began in the mid-20th century to create non-radioactive tracers for metabolic research. The techniques for introducing ¹³C and deuterium (B1214612) into a molecule like sorbitol, whether through chemical synthesis from labeled precursors or through enzymatic processes, add to the collective knowledge base. This allows for the creation of a wider array of labeled standards for various metabolic pathways.

For example, the expertise gained in synthesizing this compound can inform the synthesis of other labeled sugar alcohols or related sugars. This expanding library of labeled compounds is critical for comprehensive metabolomics studies, where researchers aim to quantify dozens or even hundreds of metabolites simultaneously. The availability of high-quality labeled standards, including those for amino acids, carbohydrates, and lipids, is essential for the continued advancement of fields like clinical diagnostics and systems biology. eurisotop.comchemie-brunschwig.ch

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| D-Sorbitol |

| This compound |

| Fructose |

| Glucose |

| D-Sorbitol-6-phosphate |

| Sorbitol dehydrogenase |

Emerging Research Avenues and Methodological Innovations

Integration with Systems Biology Approaches for Network Reconstruction

The use of stable isotope tracers like D-Sorbitol-13C,d2 is a cornerstone of metabolic flux analysis (MFA), a powerful technique to unravel the intricate web of metabolic reactions within a cell. nih.govcreative-proteomics.com By introducing this compound into a biological system, researchers can track the journey of the carbon-13 and deuterium (B1214612) atoms as they are incorporated into various downstream metabolites. This provides a dynamic view of metabolic pathways, which contrasts with static measurements of metabolite concentrations. embopress.org

The data generated from tracing these isotopes is then fed into computational models to reconstruct and quantify the flow, or flux, through metabolic networks. embopress.orgnih.gov This systems-level approach is crucial for understanding how cells adapt their metabolism under different conditions, such as in disease states like cancer or diabetes. creative-proteomics.comresearchgate.net The dual labeling with both ¹³C and deuterium in this compound can provide even more detailed information, helping to distinguish between different metabolic routes and resolve complex reaction networks. For instance, it can elucidate the activity of the polyol pathway and its connections to glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov

The ultimate goal is to create comprehensive, predictive models of cellular metabolism. biorxiv.org These models, validated with data from tracers like this compound, can simulate the metabolic response to genetic mutations or drug interventions, thereby identifying potential therapeutic targets. researchgate.net

| Parameter | Description | Information Gained from this compound |

| Metabolic Flux | The rate of turnover of molecules through a metabolic pathway. | Quantifies the in vivo activity of enzymes and pathways involved in sorbitol metabolism. |

| Pathway Identification | Mapping the biochemical routes that metabolites take. | Traces the conversion of sorbitol into fructose (B13574), glucose, and other central carbon metabolites. |

| Network Topology | The structure and connectivity of the metabolic network. | Elucidates connections between the polyol pathway and other major metabolic networks like glycolysis. |

| Substrate Contribution | The relative contribution of different substrates to a product. | Determines the extent to which sorbitol contributes to the synthesis of key cellular building blocks. |

High-Throughput Screening Methodologies Utilizing Labeled Compounds

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify those with a specific biological activity. umn.edu The integration of isotopically labeled compounds, such as this compound, into HTS assays enhances their sensitivity, specificity, and information content. These labeled molecules serve as probes to directly measure the activity of enzymes, transporters, or binding proteins.

For example, an HTS assay could be designed to find inhibitors of sorbitol dehydrogenase, the enzyme that converts sorbitol to fructose. In this setup, cells or purified enzymes would be incubated with this compound and a library of potential inhibitor compounds. The rate of formation of ¹³C-labeled fructose would be measured using mass spectrometry. A decrease in the production of labeled fructose would indicate that a compound is an effective inhibitor. This approach is highly sensitive and less prone to interference from autofluorescence or colored compounds that can plague traditional optical assays. nih.gov

Furthermore, labeled compounds are invaluable for studying drug transport. An HTS assay could screen for compounds that block or enhance the uptake of sorbitol into cells by quantifying the amount of intracellular this compound. Such screens are critical for understanding drug absorption and distribution.

| Assay Type | Principle | Application with this compound |

| Enzyme Inhibition Screen | Measures the reduction in the formation of a labeled product. | Identifying inhibitors of sorbitol dehydrogenase or other enzymes in the polyol pathway. |

| Transporter Activity Screen | Quantifies the uptake or efflux of a labeled substrate. | Screening for modulators of sugar transporters that recognize sorbitol. |

| Metabolic Pathway Screen | Monitors the flux of the label through an entire pathway. | Identifying drugs that alter the overall flux through the polyol pathway in a cellular context. |

Advanced Imaging Techniques Leveraging Isotopic Tracers

Isotopic tracers are moving beyond the confines of the test tube and are being increasingly used for in vivo imaging, providing spatial and temporal information about metabolic processes within a living organism. While radioactive tracers like ¹⁸F are commonly used in Positron Emission Tomography (PET), stable isotopes like ¹³C and deuterium are finding their niche in other advanced imaging modalities.

A prime example, though using a different isotope, is the development of 2-deoxy-2-[¹⁸F]fluoro-D-sorbitol (¹⁸F-FDS) for PET imaging. nih.gov This tracer has been successfully used to visualize and differentiate bacterial infections, particularly those caused by Enterobacterales, from sterile inflammation or tumors. nih.gov This demonstrates the power of using a labeled sorbitol analog to image a specific biological process.

Building on this concept, this compound can be used in techniques like Mass Spectrometry Imaging (MSI). MSI allows for the label-free visualization of the distribution of hundreds of molecules, including the isotopic tracer and its downstream metabolites, directly in a thin section of tissue. By administering this compound to an animal model, researchers could use MSI to map the distribution of the tracer and its metabolic products in specific organs or even within different regions of a tumor, providing unparalleled insight into metabolic heterogeneity in disease.

| Imaging Modality | Tracer Type | Principle | Potential Application with Sorbitol Tracers |

| Positron Emission Tomography (PET) | Radioactive (e.g., ¹⁸F) | Detects gamma rays emitted from the annihilation of positrons. | Imaging bacterial infections or metabolic "hot spots" in cancer using tracers like ¹⁸F-FDS. nih.gov |

| Mass Spectrometry Imaging (MSI) | Stable Isotope (e.g., ¹³C, d2) | Measures the mass-to-charge ratio of molecules ablated from a tissue surface. | Mapping the spatial distribution of this compound and its metabolites in tissues to study metabolic reprogramming in disease. |

| Magnetic Resonance Spectroscopy (MRS) | Stable Isotope (e.g., ¹³C) | Detects the signal from ¹³C nuclei in a magnetic field to measure metabolic fluxes non-invasively. | Monitoring the conversion of ¹³C-labeled sorbitol to other metabolites in real-time in vivo. |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the isotopic purity and structural integrity of D-Sorbitol-13C,d2?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H-NMR to confirm deuterium incorporation (e.g., absence of proton signals at specific positions) and ¹³C-NMR to verify carbon-13 enrichment. Peaks corresponding to unlabeled sorbitol indicate impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects isotopic clusters to validate isotopic enrichment (e.g., +1 Da for ¹³C and +2 Da for d₂) and rule out contaminants .

- HPLC with Evaporative Light Scattering Detection (ELSD) : Quantify purity by comparing retention times against unlabeled sorbitol standards. A purity threshold >98% is typical for research-grade material .

- Data Table :

| Technique | Target Parameter | Expected Result for this compound |

|---|---|---|

| ¹H-NMR | Deuterium incorporation | No proton signals at C1 and C6 positions |

| ¹³C-NMR | ¹³C enrichment | Enriched peaks at all six carbons |

| HRMS | Isotopic pattern | M+1 (¹³C) and M+2 (d₂) clusters |

Q. How can researchers synthesize this compound with minimal isotopic dilution?

- Methodology :

- Enzymatic Reduction : Use glucose-13C₆ as a precursor, enzymatically reduced with deuterated cofactors (e.g., NADPD) to introduce deuterium at specific positions .

- Isotopic Purity Control : Monitor reaction intermediates via LC-MS to detect unlabeled byproducts. Optimize reaction conditions (pH, temperature) to minimize side reactions .

- Purification : Employ ion-exchange chromatography to separate labeled sorbitol from unreacted substrates and salts .

Advanced Research Questions

Q. How do isotopic effects of ¹³C and deuterium in this compound influence its metabolic tracing accuracy in cell-based studies?

- Methodology :

- Kinetic Isotope Effect (KIE) Assessment : Compare enzymatic conversion rates of labeled vs. unlabeled sorbitol in vitro (e.g., using sorbitol dehydrogenase assays). KIE >1.0 indicates slower metabolism for deuterated positions .

- Metabolic Flux Analysis (MFA) : Use ¹³C-MFA to model isotopic dilution in pathways like the polyol pathway. Calibrate models with experimental LC-MS/MS data to correct for KIEs .

- Data Contradiction Example :

- Observed Discrepancy: Lower-than-expected ¹³C enrichment in downstream metabolites.

- Resolution: Adjust flux models to account for deuterium-induced rate limitations or use dual-isotope tracers (e.g., ¹³C + ²H₂O) for cross-validation .

Q. What strategies mitigate spectral interference in NMR or MS when this compound is used in complex biological matrices?

- Methodology :

- Sample Preparation : Deproteinize samples using cold acetone precipitation to reduce matrix complexity. For MS, apply solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges .

- Advanced Spectral Deconvolution : Use software tools like MZmine or Chenomx NMR Suite to isolate isotopic signatures from background noise. For MS/MS, employ targeted fragmentation (e.g., MRM) to enhance specificity .

Q. How should researchers design protocols to ensure reproducibility in studies using this compound?

- Methodology :

- Protocol Documentation : Specify batch-specific isotopic purity (e.g., >98% via HPLC), storage conditions (-20°C in anhydrous environment), and reconstitution buffers (e.g., deuterium-depleted water) to prevent isotopic exchange .

- Inter-laboratory Validation : Share aliquots of the same batch across labs to compare results. Use standardized reference materials (e.g., NIST-traceable sorbitol) for instrument calibration .

Guidance for Data Interpretation and Reporting

- Reproducibility : Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR/MS data in repositories like MetaboLights with unique identifiers .

- Ethical Reporting : Disclose isotopic purity, KIEs, and potential limitations in the "Methods" and "Discussion" sections, following journal guidelines (e.g., Reviews in Analytical Chemistry structure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.